molecular formula C10H11NO5 B13015777 5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole

5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole

Cat. No.: B13015777
M. Wt: 225.20 g/mol
InChI Key: UIKOXRXHLHQXJY-UHFFFAOYSA-N
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Description

5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . This compound is characterized by the presence of an isopropoxy group and a nitro group attached to a benzo[d][1,3]dioxole core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of 5-isopropoxybenzo[d][1,3]dioxole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropoxy-6-nitrobenzo[d][1,3]dioxole is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

5-nitro-6-propan-2-yloxy-1,3-benzodioxole

InChI

InChI=1S/C10H11NO5/c1-6(2)16-8-4-10-9(14-5-15-10)3-7(8)11(12)13/h3-4,6H,5H2,1-2H3

InChI Key

UIKOXRXHLHQXJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1[N+](=O)[O-])OCO2

Origin of Product

United States

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